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Introduction
Endothelial nitric oxide synthase (eNOS), a key enzyme in the cardiovascular system, is

responsible for the production of nitric oxide (NO), a critical signaling molecule involved in

vasodilation, inhibition of platelet aggregation, and prevention of leukocyte adhesion. The

activity of eNOS is tightly regulated by post-translational modifications, most notably

phosphorylation. Phosphorylation of eNOS at Threonine 495 (Thr495) is an inhibitory

modification that reduces the enzyme's activity.[1] This phosphorylation event is mediated by

kinases such as Protein Kinase C (PKC) and Rho-associated kinase (ROCK). Monitoring the

phosphorylation status of eNOS at Thr495 is crucial for understanding endothelial function and

dysfunction in various pathological conditions. Western blotting is a widely used technique to

detect and quantify the levels of phospho-eNOS (Thr495). This document provides a detailed

protocol for the detection of phospho-eNOS (Thr495) using Western blot, including sample

preparation, gel electrophoresis, protein transfer, antibody incubation, and signal detection.

Signaling Pathway of eNOS Phosphorylation at
Threonine 495
The phosphorylation of eNOS at Thr495 is a critical negative regulatory mechanism. Various

signaling pathways converge to regulate this phosphorylation event. Key kinases involved

include Protein Kinase C (PKC) and Rho-associated kinase (ROCK). Activation of these
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kinases, often downstream of G-protein coupled receptors (GPCRs) or in response to cellular

stress, leads to the phosphorylation of eNOS at Thr495, thereby inhibiting its ability to produce

NO.
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Caption: Signaling pathway of inhibitory eNOS phosphorylation at Thr495.

Experimental Protocol
This protocol outlines the steps for performing a Western blot to detect phospho-eNOS

(Thr495).

Materials and Reagents
Buffers and Solutions:

RIPA Lysis Buffer:

50 mM Tris-HCl, pH 7.4

150 mM NaCl

1% NP-40

0.5% Sodium Deoxycholate
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0.1% SDS

1 mM EDTA

Add fresh before use: Protease Inhibitor Cocktail and Phosphatase Inhibitor Cocktail.[2][3]

10X Tris-Buffered Saline (TBS):

24 g Tris base

88 g NaCl

Dissolve in 900 mL of distilled water.

Adjust pH to 7.6 with HCl.

Add distilled water to a final volume of 1 L.[4]

1X Tris-Buffered Saline with Tween 20 (TBS-T):

100 mL of 10X TBS

900 mL of distilled water

1 mL of Tween 20 (0.1% final concentration).[5][6]

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBS-T.

Primary Antibody Dilution Buffer: 5% BSA in TBS-T.

Secondary Antibody Dilution Buffer: 5% non-fat dry milk in TBS-T.

Stripping Buffer (Harsh):

62.5 mM Tris-HCl, pH 6.8

2% SDS

100 mM β-mercaptoethanol.[7]
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Antibodies:

Primary Antibody: Rabbit anti-phospho-eNOS (Thr495) polyclonal/monoclonal antibody.

(Recommended dilution: 1:1000).[1][8][9][10]

Primary Antibody (Total eNOS): Mouse anti-eNOS monoclonal antibody.

Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.

Secondary Antibody: HRP-conjugated goat anti-mouse IgG.

Sample Preparation (Cell Culture)
Grow endothelial cells (e.g., HUVECs) to 80-90% confluency.

Treat cells with desired compounds or stimuli to induce or inhibit eNOS phosphorylation.

Wash cells twice with ice-cold PBS.

Add 1 mL of ice-cold RIPA lysis buffer (with freshly added inhibitors) to the cell culture dish.

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

Incubate on ice for 30 minutes with occasional vortexing.

Centrifuge at 14,000 x g for 15 minutes at 4°C.

Transfer the supernatant (protein lysate) to a new tube and determine the protein

concentration using a BCA protein assay.

Add 4X Laemmli sample buffer to the lysate and boil at 95-100°C for 5 minutes.

Store samples at -80°C until use.

SDS-PAGE and Protein Transfer
Load 20-30 µg of protein per lane onto a 7.5% SDS-polyacrylamide gel.

Run the gel at 100-120 V until the dye front reaches the bottom.
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Transfer the separated proteins to a PVDF membrane at 100 V for 1-2 hours at 4°C.

After transfer, briefly stain the membrane with Ponceau S to verify transfer efficiency.

Destain the membrane with TBS-T.

Immunoblotting
Blocking: Block the membrane with 5% BSA in TBS-T for 1 hour at room temperature with

gentle agitation.

Primary Antibody Incubation: Incubate the membrane with the primary antibody against

phospho-eNOS (Thr495) (diluted 1:1000 in 5% BSA/TBS-T) overnight at 4°C with gentle

agitation.

Washing: Wash the membrane three times for 10 minutes each with TBS-T.

Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated goat anti-

rabbit secondary antibody (diluted in 5% non-fat dry milk/TBS-T) for 1 hour at room

temperature.

Washing: Wash the membrane three times for 10 minutes each with TBS-T.

Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the

manufacturer's instructions. Incubate the membrane with the ECL substrate and visualize the

signal using a chemiluminescence imaging system.

Stripping and Reprobing for Total eNOS
Stripping: Incubate the membrane in stripping buffer for 30 minutes at 50°C with occasional

agitation.[11]

Washing: Wash the membrane extensively with TBS-T (5 times for 5 minutes each).

Re-blocking: Block the membrane again with 5% non-fat dry milk in TBS-T for 1 hour at room

temperature.
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Reprobing: Incubate the membrane with the primary antibody against total eNOS overnight

at 4°C.

Follow steps 4.3 to 4.6 for washing, secondary antibody incubation (using HRP-conjugated

goat anti-mouse), and detection.

Western Blot Workflow
The following diagram illustrates the key steps in the Western blot protocol for detecting

phospho-eNOS (Thr495).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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